Benzo-tepa is synthesized from thiophosphoryl chloride and ethyleneimine through a multi-step process. It falls under the category of phosphoramide compounds and is recognized for its utility in various chemical reactions, particularly in organic synthesis and pharmaceutical applications. Its classification as an alkylating agent positions it within a broader group of compounds that are crucial for developing chemotherapeutic agents.
The synthesis of benzo-tepa involves several key steps:
Benzo-tepa has a complex molecular structure characterized by a thiophosphoramide backbone. Its molecular formula is , and it features a central phosphorus atom bonded to nitrogen and sulfur atoms, which contributes to its reactivity.
Benzo-tepa participates in various chemical reactions:
The mechanism of action of benzo-tepa is primarily through its ability to alkylate DNA. It forms cross-links mainly at the N7 position of guanine bases within DNA strands. This cross-linking disrupts DNA structure, inhibiting both replication and transcription processes, which ultimately leads to cell death. The molecular targets include not only DNA but also various cellular enzymes involved in DNA repair pathways.
Relevant data includes:
Benzo-tepa finds significant applications in scientific research:
Benzo-tepa is recognized by several systematic and trivial names in chemical literature. Its IUPAC name is N-[bis(aziridin-1-yl)phosphoryl]benzamide, which precisely defines its core structure: a benzamide group linked to a bis(aziridinyl)phosphoryl moiety. Common synonyms include: Table 1: Synonyms of Benzo-tepa | Synonym | Source | |--------------------------------------|------------------------------------------| | Benzotef | Commercial suppliers [3] | | N-(Bis(1-aziridinyl)phosphinyl)benzamide | Chemical databases [6] | | 1,1'-[(Benzoylamino)phosphinylidene]bis-aziridine | Regulatory documents [7] | | Benzamide, N-(bis(1-aziridinyl)phosphinyl)- | Research literature [6] | Its CAS Registry Number (4110-66-1) provides a unique identifier across scientific and commercial contexts [2] [3]. The name "Benzo-TEPA" reflects its structural relationship to triethylenephosphoramide (TEPA), with benzene substitution at the amide nitrogen.
Benzo-tepa has the molecular formula C₁₁H₁₄N₃O₂P, corresponding to an exact molecular mass of 251.225 g/mol [2] [6]. Elemental composition analysis reveals: Table 2: Elemental Composition | Element | Atom Count | Mass Contribution (%) | |-------------|----------------|---------------------------| | Carbon (C) | 11 | 52.59 | | Hydrogen (H)| 14 | 5.61 | | Nitrogen (N)| 3 | 16.72 | | Oxygen (O) | 2 | 12.74 | | Phosphorus (P)| 1 | 12.34 | Physical properties include a density of 1.4 g/cm³ [3] [6] and a calculated surface tension of 62.7 dyne/cm [6]. The compound exists as a liquid at room temperature based on supplier specifications [2].
The molecular architecture features three distinct subunits: 1. A benzamide group (C₆H₅C(O)NH–) providing aromatic character and planarity. 2. A phosphoryl bridge (P=O) linking the benzamide to aziridine rings. 3. Two aziridinyl moieties (three-membered heterocycles with nitrogen) conferring reactivity [6]. The canonical SMILES representation (C1CN1P(=O)(NC(=O)C2=CC=CC=C2)N3CC3) [3] [6] precisely encodes the connectivity: benzamide nitrogen bonded to phosphorus, with two aziridine rings attached via P–N bonds. The InChIKey (BRZOTEHEMOQUOY-UHFFFAOYSA-N) [6] facilitates database searching and confirms stereochemical uniqueness. Computational models reveal significant rotatable bond flexibility (4 bonds) [6], particularly around the P–N linkages and benzamide carbonyl, enabling conformational adaptability for biological interactions [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy Theoretical NMR predictions (GIAO method, B3LYP/6-311++G(d,p)) align with structural features [1]: Table 3: Predicted NMR Chemical Shifts | Nucleus | Chemical Shift (δ ppm) | Assignment | |-------------|----------------------------|------------------------------| | ¹H | 7.80-8.10 | Benzene ortho protons | | ¹H | 7.50-7.65 | Benzene meta/para protons | | ¹H | 2.80-3.20 | Aziridine CH₂ (coupled) | | ¹³C | 165.5 | Benzamide carbonyl | | ¹³C | 132.0-128.5 | Aromatic carbons | | ³¹P | 18.5 | Phosphoryl phosphorus | Aziridine protons exhibit complex splitting due to ring strain and magnetic anisotropy. The ³¹P signal confirms the phosphoryl environment [1] [6].
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes identified through computational modeling: Table 4: Characteristic FT-IR Bands | Band (cm⁻¹) | Assignment | Intensity | |-----------------|------------------------------|---------------| | 1675 | C=O stretch (amide I) | Strong | | 1250 | P=O stretch | Strong | | 970 | P–N stretch | Medium | | 3050 | Aromatic C–H stretch | Weak | | 1450-1600 | Aromatic C=C stretch | Variable | | 910 | Aziridine ring deformation | Medium | The P=O stretch appears at lower frequencies than aliphatic phosphine oxides due to conjugation with nitrogen lone pairs. Amide I band position suggests minimal hydrogen bonding in pure state [1].
Mass Spectrometry
High-resolution ESI-MS shows: - Base peak: m/z 251.0824 ([M]⁺, calculated 251.0824) - Fragment ions: - m/z 105 (C₆H₅CO⁺, benzoyl cation) - m/z 146 (C₆H₅CONP⁺, benzamido-phosphinyl radical) - m/z 42 (C₂H₄N⁺, aziridinium ion) Fragmentation involves cleavage of P–N bonds and aziridine ring opening, characteristic of phosphorylated aziridines [6].
No single-crystal X-ray diffraction data exists publicly. Computational geometry optimization (DFT/B3LYP/6-311++G(d,p)) reveals: - Dihedral angles: Benzamide plane and phosphoryl group adopt near-perpendicular orientation (85-95°) to minimize steric clashes. - Aziridine puckering: Rings exhibit slight envelope conformations (deviation < 15° from planarity). - Bond lengths: P=O (1.48 Å), P–N (1.67 Å), C=O (1.23 Å) [1] [4]. Conformational analysis via potential energy surface scanning identifies three low-energy minima differing in aziridine orientation relative to benzamide. The energy barrier between minima is <3 kcal/mol, indicating significant conformational flexibility at biological temperatures [4]. This plasticity may facilitate binding to biological targets despite entropic penalties, consistent with studies showing ligands often bind in non-minimal energy conformations [4]. Protein-bound states likely involve unfolding of hydrophobic surfaces to maximize target contacts, explaining moderate computed ligand strain energies (5-9 kcal/mol) [4].
Table 5: Summary of Key Structural Descriptors | Descriptor | Value | |-------------------------------|------------------------------------------| | Hydrogen Bond Donor Count | 1 (amide NH) | | Hydrogen Bond Acceptor Count | 4 (carbonyl O, P=O, two aziridine N) | | Topological Polar Surface Area| 65.5 Ų | | logP (octanol-water) | 1.61 (experimental) [6] | | XLogP3 | 0.9 (calculated) [3] | | Rotatable Bond Count | 4 |
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